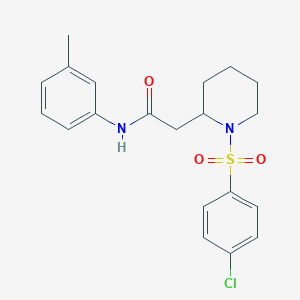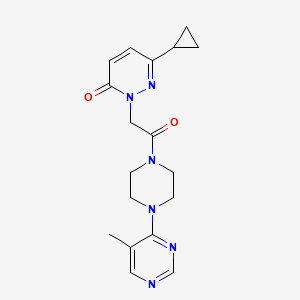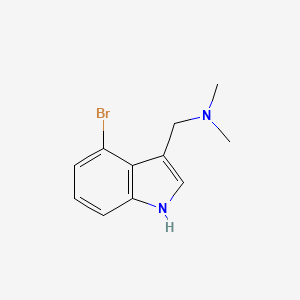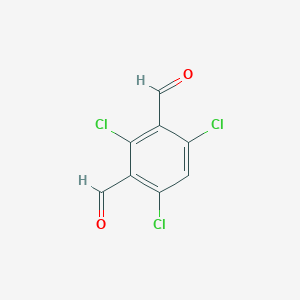
2,4,6-Trichlorobenzene-1,3-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trichlorobenzene-1,3-dicarbaldehyde is a chemical compound with the molecular formula C9H3Cl3O3. It is characterized by the presence of three chlorine atoms and two aldehyde groups attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
2,4,6-Trichlorobenzene-1,3-dicarbaldehyde can be synthesized through several methods. One common approach involves the chlorination of benzene derivatives followed by formylation. The reaction conditions typically require the use of chlorinating agents such as chlorine gas or thionyl chloride, and formylating agents like formic acid or formaldehyde under controlled temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as catalytic chlorination and continuous flow reactors to ensure efficient production .
化学反应分析
Types of Reactions
2,4,6-Trichlorobenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 2,4,6-Trichlorobenzene-1,3-dicarboxylic acid.
Reduction: 2,4,6-Trichlorobenzene-1,3-dicarbinol.
Substitution: 2,4,6-Trichlorobenzene-1,3-dimethoxy.
科学研究应用
2,4,6-Trichlorobenzene-1,3-dicarbaldehyde is utilized in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Applied in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein modifications.
相似化合物的比较
Similar Compounds
- 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde
- 2,4,6-Trichlorobenzene-1,3-dicarboxylic acid
- 2,4,6-Trichlorobenzene-1,3-dicarbinol
Uniqueness
2,4,6-Trichlorobenzene-1,3-dicarbaldehyde is unique due to its specific arrangement of chlorine atoms and aldehyde groups, which confer distinct reactivity and chemical properties. This makes it particularly valuable in synthetic chemistry and biochemical research .
属性
IUPAC Name |
2,4,6-trichlorobenzene-1,3-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3O2/c9-6-1-7(10)5(3-13)8(11)4(6)2-12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGMHDRZPSQORS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)C=O)Cl)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-isopropyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2882610.png)
![N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide](/img/structure/B2882611.png)
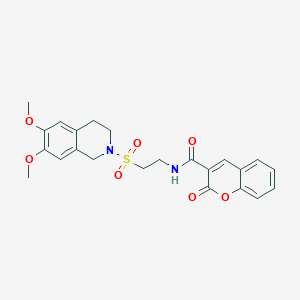
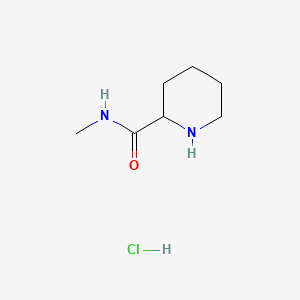
![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882617.png)

![N-[4-({[(pyridin-4-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2882619.png)
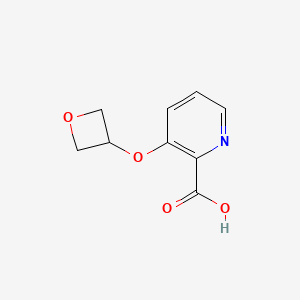
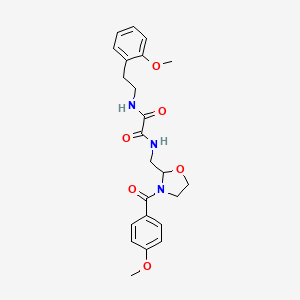
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2882624.png)
